3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea
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Overview
Description
3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using high-throughput techniques. These methods ensure high yield and purity, which are crucial for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases or modulate ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which are known for their medicinal properties.
Furan derivatives: Including furan-2-carboxylic acid, which is used in various chemical syntheses.
Uniqueness
3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea is unique due to its combination of furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-11(8-16-15(19)17-14-4-2-6-21-14)13-7-10(9-22-13)12-3-1-5-20-12/h1-7,9,11,18H,8H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGRBPCFVRAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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